cIAP1 ligand 4
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Overview
Description
cIAP1 ligand 4 is a ligand for E3 ligase that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is part of the cellular inhibitor of apoptosis protein 1 (cIAP1) family, which plays a crucial role in regulating apoptosis and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 ligand 4 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but typically involves the formation of a core structure followed by functionalization to introduce the desired ligand properties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure efficiency, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
cIAP1 ligand 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
cIAP1 ligand 4 has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Studied for its role in regulating apoptosis and other cellular processes.
Industry: Used in the development of new therapeutic agents and research tools
Mechanism of Action
cIAP1 ligand 4 exerts its effects through its interaction with the E3 ligase activity of cIAP1. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the NF-κB signaling pathway and other apoptosis-related pathways .
Comparison with Similar Compounds
Similar Compounds
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family with similar functions.
cIAP2 (cellular inhibitor of apoptosis protein 2): Paralogous to cIAP1 and shares many functional similarities.
ML-IAP (Melanoma inhibitor of apoptosis protein): Involved in similar cellular processes
Uniqueness
cIAP1 ligand 4 is unique due to its specific interaction with cIAP1, which allows for targeted degradation of proteins through the ubiquitin-proteasome system. This specificity makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C21H31F2N5O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2S,4S)-4-amino-N-(2,6-difluorophenyl)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1 |
InChI Key |
QESAPZFIIYNQSO-WXRXAMBDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
Origin of Product |
United States |
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